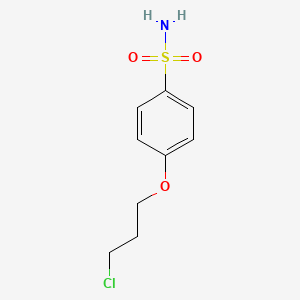
4-(3-Chloropropoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloropropoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C9H12ClNO3S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Research indicates that compounds similar to 4-(3-chloropropoxy)benzenesulfonamide may exhibit antiviral properties. A study on N-phenylbenzamide derivatives showed significant inhibition of Hepatitis B Virus (HBV) replication in vitro, suggesting that structural modifications could enhance antiviral efficacy against various viruses .
Case Study : In a comparative analysis, structurally related compounds demonstrated sub-micromolar levels of antiviral activity, with some derivatives achieving an effective concentration (EC50) significantly lower than established antiviral agents .
Antibacterial Properties
Sulfonamides are well-known for their antibacterial effects, primarily through the inhibition of bacterial folic acid synthesis. Preliminary studies on related compounds have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Data Table: Antibacterial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Streptococcus pneumoniae | 1.0 µg/mL |
| This compound | TBD | TBD |
Case Study : A study focused on sulfonamide derivatives reported effective inhibition against various bacterial strains, with MIC values ranging from 0.5 to 8 µg/mL, indicating that this compound could be a candidate for further investigation .
Anticancer Potential
Investigations into the anticancer properties of sulfonamide derivatives have revealed their ability to modulate pathways involved in cancer cell survival. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in human cancer cell lines.
Data Table: Anticancer Activity
| Compound | Cancer Cell Line | Growth Inhibition (%) at 10 µM |
|---|---|---|
| Compound C | Breast Cancer | 62% |
| Compound D | Lung Cancer | 65% |
| This compound | TBD | TBD |
Case Study : A study conducted by the National Cancer Institute demonstrated that certain benzothiazole derivatives exhibited GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development in oncology .
Analyse Des Réactions Chimiques
Reactivity of the Sulfonamide Group
The sulfonamide (–SO<sub>2</sub>NH<sub>2</sub>) group participates in acid-base and acylation reactions:
Acylation Reactions
The –NH<sub>2</sub> group reacts with acyl chlorides to form N-acylated derivatives. For example:
This compound+AcCl→N-Acetyl-4-(3-chloropropoxy)benzenesulfonamide
-
Conditions: Excess acetyl chloride in dichloromethane/water mixture at room temperature .
-
Yield: ~90% based on analogous benzenesulfonamide acetylation .
Alkylation Reactions
The sulfonamide nitrogen can undergo alkylation with alkyl halides:
This compound+R-X→N-Alkyl-4-(3-chloropropoxy)benzenesulfonamide
Reactivity of the Chloropropoxy Side Chain
The 3-chloropropoxy group (–O–(CH<sub>2</sub>)<sub>3</sub>Cl) undergoes nucleophilic substitution (S<sub>N</sub>2) and elimination reactions:
Nucleophilic Substitution
The terminal chlorine atom is susceptible to displacement by nucleophiles (e.g., amines, thiols):
This compound+NH3→4-(3-Aminopropoxy)benzenesulfonamide
Cyclization Reactions
Intramolecular reactions can form heterocycles. For example, under basic conditions, the chloropropoxy chain may cyclize to form oxazolidinones :
This compoundΔBaseOxazolidinone derivative
Catalytic Cross-Electrophile Coupling
In nickel-catalyzed reactions, the benzenesulfonamide group facilitates intramolecular cross-electrophile coupling (XEC) with alkyl halides:
This compoundMeMgINi(cat)Monosubstituted cyclopropane
-
Mechanism: Oxidative addition of the C–N bond, followed by transmetalation and intramolecular S<sub>N</sub>2 displacement .
-
Key Catalyst: Ni(BINAP) with MgI<sub>2</sub> as a Lewis acid .
Stability and Degradation
Propriétés
Formule moléculaire |
C9H12ClNO3S |
|---|---|
Poids moléculaire |
249.72 g/mol |
Nom IUPAC |
4-(3-chloropropoxy)benzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO3S/c10-6-1-7-14-8-2-4-9(5-3-8)15(11,12)13/h2-5H,1,6-7H2,(H2,11,12,13) |
Clé InChI |
AAZOXAMWDHMCBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCCCl)S(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














